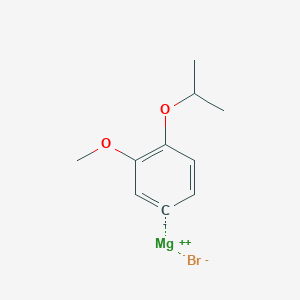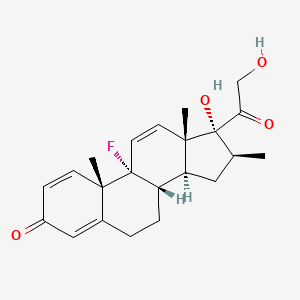
11,12-Dehydroxy-Betamethasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Dehydroxy-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The structural modifications in this compound enhance its pharmacological profile, making it a valuable compound in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dehydroxy-Betamethasone typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Selective reduction of double bonds.
Substitution: Introduction of fluorine atoms to enhance activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Use of organic solvents: To facilitate reactions and purifications.
Temperature control: To maintain reaction kinetics.
Catalysts: To enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (e.g., fluorine gas).
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated steroids.
Aplicaciones Científicas De Investigación
11,12-Dehydroxy-Betamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:
Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.
Promotion of anti-inflammatory genes: Such as interleukin-10
Comparación Con Compuestos Similares
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure.
Prednisone: A commonly used corticosteroid with a different pharmacokinetic profile.
Uniqueness: 11,12-Dehydroxy-Betamethasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other glucocorticoids .
Propiedades
Fórmula molecular |
C22H27FO4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1 |
Clave InChI |
OETCKCTXJGBGQR-IVSIGIPOSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
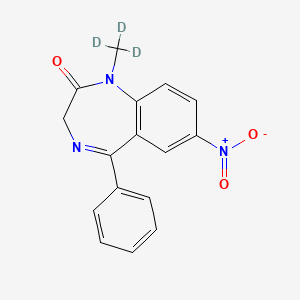
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)

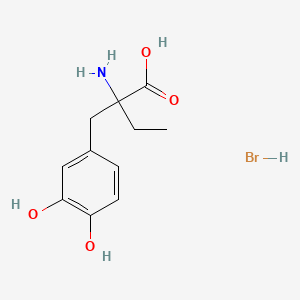
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
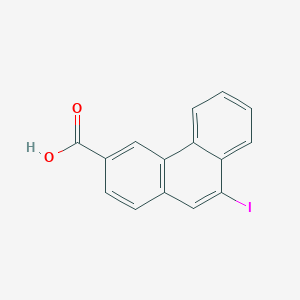

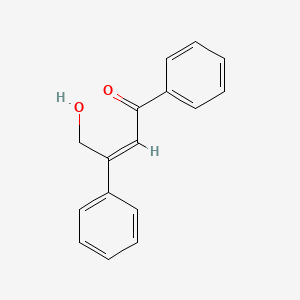
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
